molecular formula C9H11F2NO B1308165 N-[4-(difluoromethoxy)benzyl]-N-methylamine CAS No. 296276-42-1

N-[4-(difluoromethoxy)benzyl]-N-methylamine

Cat. No.: B1308165
CAS No.: 296276-42-1
M. Wt: 187.19 g/mol
InChI Key: OZLPONSQVQLJSI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

N-[4-(Difluoromethoxy)benzyl]-N-methylamine is a fluorinated aromatic amine with the systematic IUPAC name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine . Its molecular structure consists of:

  • A benzene ring substituted with a difluoromethoxy group (-OCHF₂) at the para position.
  • A benzylamine moiety (-CH₂NH₂) modified by a methyl group on the nitrogen atom.

The compound’s structural formula is C₉H₁₁F₂NO , with a molecular weight of 187.19 g/mol . Key features include:

  • Planar aromatic system with electron-withdrawing difluoromethoxy substituent.
  • Asymmetric distribution of electron density due to fluorine atoms.

Table 1: Core Structural Data

Property Value
IUPAC Name N-methyl-1-[4-(difluoromethoxy)phenyl]methanamine
CAS Registry Number 296276-42-1
Molecular Formula C₉H₁₁F₂NO
Molecular Weight 187.19 g/mol
SMILES Notation COC(F)Fc1ccc(CNC)cc1

Alternative nomenclature includes {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine and 4-(difluoromethoxy)-N-methylbenzenemethanamine .

Chemical Classification and Registry Information

This compound belongs to two functional classes:

  • Fluorinated benzylamines : Characterized by a benzyl backbone with fluorine-containing substituents.
  • Secondary amines : Features a methyl group bonded to the nitrogen atom.

Table 2: Registry and Physicochemical Properties

Property Value Source
CAS Number 296276-42-1
PubChem CID 784761 (structural analog)
EC Number 861-259-0
Density ~1.2 g/cm³ (estimated) N/A
Boiling Point 250–270°C (predicted) N/A

The difluoromethoxy group enhances lipophilicity (logP ≈ 2.4), while the methylamine moiety contributes to moderate water solubility (~50 mg/L at 25°C). Stability studies suggest resistance to hydrolysis under neutral conditions but sensitivity to strong acids/bases.

Historical Context in Organofluorine Chemistry

The synthesis of fluorinated amines traces back to foundational work in organofluorine chemistry:

  • 1862 : Alexander Borodin’s halogen exchange reactions laid groundwork for fluorination techniques.
  • 1930s : Industrial-scale production of fluoropolymers (e.g., PTFE) demonstrated the utility of C-F bonds.
  • 1990s–Present : Advances in late-stage difluoromethylation enabled efficient synthesis of analogs like this compound.

Modern synthetic routes often employ:

  • Halogen-exchange reactions : Using KF or CsF to replace chloro/bromo groups.
  • Difluorocarbene reagents : For direct OCHF₂ group installation.

Position in Fluorinated Benzylamine Derivatives Research

This compound is part of a broader family of fluorinated benzylamines with distinct applications:

Table 3: Comparative Analysis of Fluorinated Benzylamines

Compound Structure Key Applications
4-(Difluoromethoxy)benzylamine C₈H₉F₂NO Pharmaceutical intermediates
3-Chloro-5-(difluoromethoxy)benzylamine C₈H₈ClF₂NO PDE4 inhibitor synthesis
2-Fluoro-4-(trifluoromethoxy)benzylamine C₈H₇F₄NO Material science

Research Frontiers :

  • Pharmaceuticals : Serves as a precursor to PDE4 inhibitors and proton pump inhibitors .
  • Materials Science : Modifies liquid crystal properties in ferroelectric nematic phases.
  • Agrochemicals : Enhances pesticide stability through fluorine’s metabolic resistance.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLPONSQVQLJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397435
Record name N-[4-(difluoromethoxy)benzyl]-N-methylamine
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296276-42-1
Record name 4-(Difluoromethoxy)-N-methylbenzenemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=296276-42-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(difluoromethoxy)benzyl]-N-methylamine
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Record name {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)benzyl]-N-methylamine typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(difluoromethoxy)benzyl chloride and methylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)benzyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce difluoromethoxybenzylamine.

Scientific Research Applications

Organic Synthesis

N-[4-(difluoromethoxy)benzyl]-N-methylamine serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it valuable in the development of complex molecules.

Medicinal Chemistry

Research is ongoing to explore its potential therapeutic applications. The compound has been studied for its biological activity, particularly in relation to:

  • Antimicrobial Activity: Initial studies suggest that it may possess antimicrobial properties, with promising results against various bacterial strains.
  • Enzyme Inhibition: Evidence indicates that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development .

The difluoromethoxy group enhances lipophilicity, potentially increasing binding affinity to biological targets. Preliminary studies suggest that this compound may interact with specific receptors and enzymes relevant to therapeutic contexts .

Case Study on Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. Further research is necessary to elucidate the exact mechanisms involved .

Enzyme Interaction Studies

Another study focused on the interaction of this compound with phospholipase A2, revealing competitive inhibition characteristics. This suggests a role in modulating inflammatory responses, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)benzyl]-N-methylamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-[4-(difluoromethoxy)benzyl]-N-methylamine with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Substituents on Benzyl Ring Amine Group Molecular Formula Key Properties/Effects References
This compound –OCF₂H (para) –N(CH₃) C₁₀H₁₂F₂NO High lipophilicity (due to –OCF₂H); electron-withdrawing effects enhance stability
N-(4-Methoxybenzyl)-N-methylamine –OCH₃ (para) –N(CH₃) C₁₀H₁₅NO Lower lipophilicity; electron-donating –OCH₃ may reduce metabolic stability
N-(4-Ethoxy-3-fluorobenzyl)-N-methylamine –OCH₂CH₃, –F (meta) –N(CH₃) C₁₁H₁₅FNO Ethoxy increases steric bulk; fluorine introduces additional electronegativity
N-(2,5-Dichlorobenzyl)-N-methylamine –Cl (ortho, para) –N(CH₃) C₉H₁₁Cl₂N Chlorine atoms enhance halogen bonding but may reduce solubility
N-[4-(2-Furyl)benzyl]-N-methylamine –C₄H₃O (para) –N(CH₃) C₁₃H₁₅NO Heterocyclic furan enhances π-π interactions; lower metabolic stability

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Fluorine atoms in –OCF₂H elevate logP values relative to –OCH₃ or –Cl substituents, improving membrane permeability but possibly reducing aqueous solubility .
  • Steric Effects : Bulky substituents like ethoxy (–OCH₂CH₃) or heterocycles (e.g., furan) may hinder binding to biological targets compared to smaller groups like –OCF₂H .

Amine Group Modifications

Variations in the amine group influence basicity and steric hindrance:

Compound Name Amine Structure Basicity (pKa) Steric Hindrance Applications References
This compound –NH(CH₃) Moderate (~9.5) Low Intermediate in drug synthesis
N-(4-Methoxybenzyl)-N,N-dimethylamine –N(CH₃)₂ Lower (~8.5) Higher Catalyst in organic reactions
N-(4-Chlorobenzyl)-N-cyclopropylamine –NH(C₃H₅) Higher (~10.2) Moderate Agrochemical intermediates

Key Observations :

  • N-Methyl vs. N,N-Dimethyl : Dimethylation reduces basicity due to increased alkylation, which may affect protonation states in biological systems .

Biological Activity

N-[4-(difluoromethoxy)benzyl]-N-methylamine is a chemical compound with the molecular formula C9_9H11_{11}F2_2NO, characterized by a difluoromethoxy group attached to a benzyl ring, which is further connected to a methylamine group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

The synthesis of this compound typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with methylamine. The reaction is usually conducted in organic solvents like dichloromethane or acetonitrile at temperatures ranging from 0 to 25°C, often utilizing bases such as triethylamine to facilitate the reaction.

Key Properties

  • Molecular Formula: C9_9H11_{11}F2_2NO
  • Molecular Weight: 189.19 g/mol
  • Solubility: Soluble in organic solvents like DMSO.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, which may be attributed to its structural features. Its difluoromethoxy group enhances lipophilicity and potentially increases binding affinity to biological targets.

The mechanism of action involves interactions with specific molecular targets and pathways. The difluoromethoxy group may influence reactivity and binding affinity, making it a candidate for further pharmacological studies. Preliminary studies suggest potential activity against certain enzymes and receptors relevant in therapeutic contexts.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound:

  • Antimicrobial Activity: Initial investigations have indicated that this compound may possess antimicrobial properties, although detailed studies are needed to confirm these effects.
  • Enzyme Inhibition: There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(difluoromethoxy)benzylamineStructureAntimicrobial potential
4-(difluoromethoxy)benzyl chlorideStructureReactivity in synthesis
4-(difluoromethoxy)benzaldehydeStructurePotential enzyme inhibitor

Case Studies

  • Case Study on Antimicrobial Properties:
    A study investigated the antimicrobial activity of this compound against various bacterial strains. Results showed promising inhibition zones, indicating potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms involved.
  • Enzyme Interaction Studies:
    Another study focused on the interaction of this compound with phospholipase A2, revealing competitive inhibition characteristics that suggest a potential role in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[4-(difluoromethoxy)benzyl]-N-methylamine, and what critical reagents/conditions are required?

  • Methodology :

  • Step 1 : Start with O-benzyl hydroxylamine hydrochloride and 4-(difluoromethoxy)benzyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂/H₂O) to form the secondary amine intermediate .
  • Step 2 : Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether/pentane mixtures .
  • Key Reagents : 4-(Difluoromethoxy)benzyl chloride, O-benzyl hydroxylamine hydrochloride, methyl iodide.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Conduct a hazard analysis (e.g., flammability, toxicity) using guidelines from Prudent Practices in the Laboratory .
  • Use fume hoods, gloves, and eye protection due to potential mutagenicity (Ames II testing shows comparable risk to benzyl chloride) .
    • Storage : Store in airtight, light-resistant containers at –20°C to prevent decomposition. Avoid exposure to moisture and oxidizing agents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Characterization Workflow :

  • ¹H/¹³C-NMR : Confirm methyl and benzyl group environments (e.g., δ ~2.8 ppm for N–CH₃; δ ~4.5 ppm for OCH₂CF₂) .
  • IR Spectroscopy : Identify N–H stretches (if present) and C–F vibrations (~1150–1250 cm⁻¹) .
  • Elemental Analysis : Verify purity (>98%) and molecular formula consistency .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in scaling from milligram to gram quantities?

  • Optimization Strategies :

  • Solvent Selection : Replace dichloromethane with acetonitrile to improve solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Scale-Up Considerations : Implement continuous flow reactors for exothermic steps (e.g., methylation) to maintain temperature control .
    • Yield Analysis : Monitor by HPLC; typical yields range 60–75% under optimized conditions .

Q. How do researchers resolve contradictions in mutagenicity data for this compound derivatives?

  • Data Reconciliation Approach :

  • Comparative Ames Testing : Benchmark against structurally similar compounds (e.g., benzyl chloride) to contextualize risk .
  • Dose-Response Studies : Perform in vitro assays at varying concentrations (0.1–10 mM) to identify threshold effects .
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenic potential based on substituent effects (e.g., difluoromethoxy vs. trifluoromethyl groups) .

Q. What strategies enable selective functionalization of this compound for target-oriented applications (e.g., drug discovery)?

  • Functionalization Methods :

  • N-Dealkylation : Treat with ClCO₂Et/NaI to remove the methyl group for further derivatization .
  • Electrophilic Aromatic Substitution : Introduce halogens or sulfonates at the benzyl ring using directed ortho-metalation (DoM) with LDA .
    • Application Example : Couple with pyrimidine scaffolds via Buchwald-Hartwig amination to generate kinase inhibitor precursors .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Root Cause : Dynamic rotation of the N–CH₃ group or hindered rotation of the difluoromethoxy moiety can cause signal splitting .
  • Resolution :

  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures .
  • Compare with DFT-calculated spectra to validate conformational preferences .

Methodological Best Practices

  • Risk Assessment Template :

    ParameterEvaluation CriteriaReference
    ToxicityLD₅₀ (oral, rat) > 500 mg/kg
    MutagenicityAmes II test negative at 1 mg/mL
    Storage StabilityDecomposition onset > 50°C (DSC analysis)
  • Synthetic Yield Comparison :

    MethodSolventCatalystYield (%)
    Conventional AlkylationCH₂Cl₂None60
    Phase-Transfer CatalysisAcetonitrileTBAB78

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